5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the furo[2,3-c]pyrazole ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide include other pyrazole derivatives such as 5-Amino-3-methyl-1-phenylpyrazole and 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its furo[2,3-c]pyrazole ring system, which imparts distinct chemical and biological properties .
Properties
CAS No. |
112036-75-6 |
---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-amino-3-methyl-1-phenylfuro[2,3-c]pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H12N4O2/c1-7-9-10(11(14)18)12(15)19-13(9)17(16-7)8-5-3-2-4-6-8/h2-6H,15H2,1H3,(H2,14,18) |
InChI Key |
QSWLPQXPWPBJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=C(O2)N)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.